REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH3:13][N:14](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].[Zn].C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[Cl:12][C:5]1[CH:4]=[CH:3][C:2]([C:13]#[N:14])=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8] |f:2.3.4,5.6.7.8.9,10.11.12,14.15.16|
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Name
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|
Quantity
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2 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(=C(C(=O)OC)C1)Cl
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Name
|
|
Quantity
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20 mL
|
Type
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reactant
|
Smiles
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CN(C)C=O
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Name
|
zinc cyanide
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Quantity
|
564.79 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
58.73 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
71.11 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
20.97 mg
|
Type
|
catalyst
|
Smiles
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[Zn]
|
Name
|
|
Quantity
|
58.83 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was purged with N2
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
FILTRATION
|
Details
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filtered over a pad of celite
|
Type
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WASH
|
Details
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washed with EtOAc
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to afford a brown solid
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with cHex-EtOAc 8:2 affording the title compound as a yellow solid
|
Type
|
WASH
|
Details
|
It was washed with EtOH
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |